molecular formula C11H14ClNO3 B12479832 N-(5-chloro-2-methoxybenzyl)-beta-alanine

N-(5-chloro-2-methoxybenzyl)-beta-alanine

Cat. No.: B12479832
M. Wt: 243.68 g/mol
InChI Key: MHHQYBFVBRZJSR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzyl)-beta-alanine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 5-chloro-2-methoxybenzyl group attached to a beta-alanine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzyl)-beta-alanine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxybenzyl)-beta-alanine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-2-methoxybenzylamine.

    Substitution: Formation of N-(5-chloro-2-methoxybenzyl)-substituted amines or thiols.

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzyl)-beta-alanine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical reactions within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxybenzyl)-N-methylamine
  • N-(5-chloro-2-methoxybenzyl)-N-ethylamine
  • N-(5-chloro-2-methoxybenzyl)-N-propylamine

Uniqueness

N-(5-chloro-2-methoxybenzyl)-beta-alanine is unique due to its specific structure, which combines the properties of a benzyl group with those of beta-alanine. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various research applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H14ClNO3/c1-16-10-3-2-9(12)6-8(10)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)

InChI Key

MHHQYBFVBRZJSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNCCC(=O)O

Origin of Product

United States

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